molecular formula C20H19N3O4 B5170056 4-[4-(diethylamino)benzylidene]-2-(3-nitrophenyl)-1,3-oxazol-5(4H)-one CAS No. 5938-23-8

4-[4-(diethylamino)benzylidene]-2-(3-nitrophenyl)-1,3-oxazol-5(4H)-one

Cat. No.: B5170056
CAS No.: 5938-23-8
M. Wt: 365.4 g/mol
InChI Key: SALGPPOYYMXZGI-PDGQHHTCSA-N
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Description

4-[4-(diethylamino)benzylidene]-2-(3-nitrophenyl)-1,3-oxazol-5(4H)-one is a heterocyclic compound that has garnered interest due to its unique chemical structure and potential applications in various fields. This compound features an oxazole ring, which is a five-membered ring containing both nitrogen and oxygen atoms. The presence of diethylamino and nitrophenyl groups further enhances its chemical reactivity and potential utility in scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[4-(diethylamino)benzylidene]-2-(3-nitrophenyl)-1,3-oxazol-5(4H)-one typically involves the condensation of 4-(diethylamino)benzaldehyde with 3-nitrobenzoyl chloride in the presence of a base such as pyridine. The reaction proceeds through the formation of an intermediate, which then cyclizes to form the oxazole ring. The reaction conditions often include refluxing the mixture in an appropriate solvent such as ethanol or acetonitrile to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Catalysts such as silver nanoparticles supported on oxides like Al2O3, CeO2, and MgO have been shown to improve the yield and selectivity of the reaction .

Chemical Reactions Analysis

Types of Reactions

4-[4-(diethylamino)benzylidene]-2-(3-nitrophenyl)-1,3-oxazol-5(4H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide to introduce additional functional groups.

    Reduction: Reduction reactions using agents such as sodium borohydride or lithium aluminum hydride can convert the nitro group to an amino group.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the diethylamino group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like triethylamine.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of 4-[4-(diethylamino)benzylidene]-2-(3-aminophenyl)-1,3-oxazol-5(4H)-one.

    Substitution: Formation of derivatives with different substituents on the benzylidene or oxazole rings.

Scientific Research Applications

4-[4-(diethylamino)benzylidene]-2-(3-nitrophenyl)-1,3-oxazol-5(4H)-one has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential antimicrobial and antioxidant properties.

    Medicine: Explored for its potential use in developing new pharmaceuticals, particularly as antimicrobial agents.

    Industry: Utilized in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 4-[4-(diethylamino)benzylidene]-2-(3-nitrophenyl)-1,3-oxazol-5(4H)-one involves its interaction with biological targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites on these targets, potentially inhibiting their activity or altering their function. The presence of the diethylamino and nitrophenyl groups can enhance its binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

    4-(4-(dimethylamino)benzylidene)-2-phenyloxazol-5(4H)-one: Similar structure but with a dimethylamino group instead of a diethylamino group.

    4-(4-(diethylamino)benzylidene)-2-(3-chlorophenyl)-1,3-oxazol-5(4H)-one: Similar structure but with a chlorophenyl group instead of a nitrophenyl group.

Uniqueness

4-[4-(diethylamino)benzylidene]-2-(3-nitrophenyl)-1,3-oxazol-5(4H)-one is unique due to the combination of its diethylamino and nitrophenyl groups, which confer distinct chemical reactivity and potential biological activity. This makes it a valuable compound for research and industrial applications .

Properties

IUPAC Name

(4Z)-4-[[4-(diethylamino)phenyl]methylidene]-2-(3-nitrophenyl)-1,3-oxazol-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19N3O4/c1-3-22(4-2)16-10-8-14(9-11-16)12-18-20(24)27-19(21-18)15-6-5-7-17(13-15)23(25)26/h5-13H,3-4H2,1-2H3/b18-12-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SALGPPOYYMXZGI-PDGQHHTCSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C1=CC=C(C=C1)C=C2C(=O)OC(=N2)C3=CC(=CC=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCN(CC)C1=CC=C(C=C1)/C=C\2/C(=O)OC(=N2)C3=CC(=CC=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20367107
Record name ZINC02878937
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20367107
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

365.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5938-23-8
Record name ZINC02878937
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20367107
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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